N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide
Description
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Properties
IUPAC Name |
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-11(15-8-7-12(19)9-20-15)21-17(22)13-5-4-6-14-16(13)23-10-18(14,2)3/h4-9,11H,10H2,1-3H3,(H,21,22)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRCFKDZMKDEMZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)NC(=O)C2=C3C(=CC=C2)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Cl)NC(=O)C2=C3C(=CC=C2)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide typically involves multi-step organic reactions. Starting from basic organic substrates, the compound can be prepared using:
The benzofuran ring is then constructed through cyclization reactions.
Finally, the carboxamide group is introduced via amidation reactions, ensuring the stereochemistry at the (1S)-1 position is maintained.
Industrial Production Methods: : Industrial production may involve similar steps but scaled-up using flow chemistry techniques. Continuous flow systems allow for precise control over reaction conditions, improving yield and purity. Optimizing solvent use, temperature, and catalysts are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
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